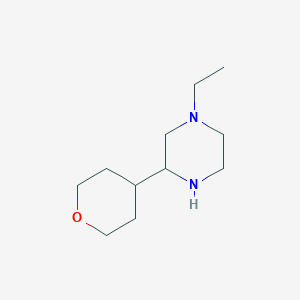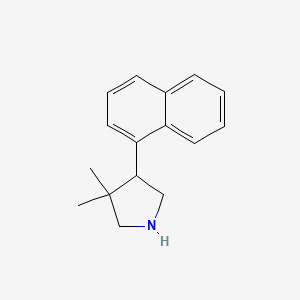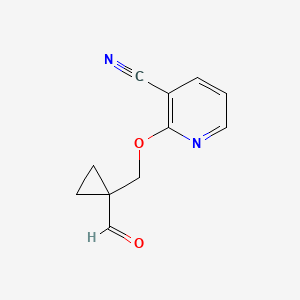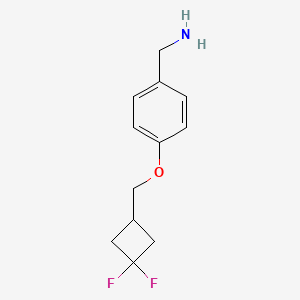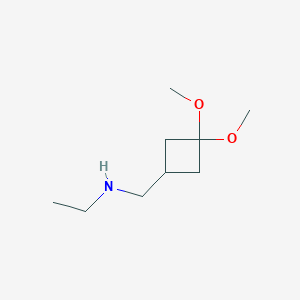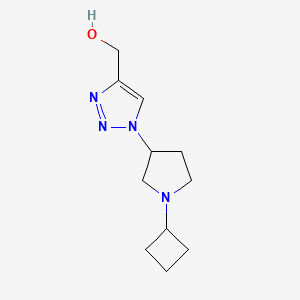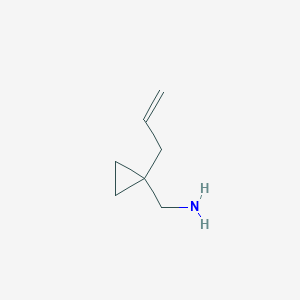
2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Vue d'ensemble
Description
The compound “2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a pyrazol ring, which is a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H16BrN3 . Its average mass is 294.190 Da and its monoisotopic mass is 293.052765 Da . The exact structure of this compound is not available in the current literature.Applications De Recherche Scientifique
Synthèse des Bipyrazoles
Le composé peut servir de précurseur dans la synthèse de 1,4′-bipyrazoles . Les bipyrazoles sont importants dans le développement de produits pharmaceutiques et de composés biologiquement actifs, y compris les inhibiteurs qui ont des applications thérapeutiques potentielles.
Développement d’agents antituberculeux
Des dérivés du pyrazole ont été synthétisés et évalués pour leur potentiel antituberculeux contre Mycobacterium tuberculosis . Le motif structural présent dans « 2-(4-bromo-1-isobutyl-5-méthyl-1H-pyrazol-3-yl)pyrazine » pourrait être essentiel pour la conception de composés ayant une activité antituberculeuse puissante.
Création de complexes hexacoordonnés
Ce composé peut être utilisé pour préparer des complexes hexacoordonnés solides par réaction avec le diméthyl- et le divinyl-tindichlorure . Ces complexes ont une importance en science des matériaux et en chimie de coordination.
Synthèse et modification de médicaments
Les groupes bromo et pyrazine présents dans le composé en font un bloc de construction précieux pour la synthèse et la modification de divers médicaments . Il peut être utilisé pour introduire des groupes fonctionnels spécifiques dans les molécules de médicaments, améliorant ainsi leur efficacité ou réduisant les effets secondaires.
Applications antimicrobiennes et antifongiques
Les cycles imidazole et pyrazole sont connus pour leurs propriétés antimicrobiennes et antifongiques . Des dérivés de ce composé pourraient être synthétisés pour explorer de nouveaux traitements contre les infections causées par des souches résistantes de bactéries et de champignons.
Éducation chimique et études de nomenclature
La structure complexe du composé fournit un excellent exemple pour l’éducation chimique, en particulier dans l’étude de la nomenclature organique et du système IUPAC . Il peut être utilisé pour enseigner aux élèves les conventions de dénomination et la représentation structurale en chimie organique.
Mécanisme D'action
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . In this transition metal-catalyzed reaction, oxidative addition occurs with electrophilic organic groups, resulting in the formation of a new Pd–C bond. Transmetalation occurs with nucleophilic organic groups, where boron is transferred to palladium . The specific details of how 2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine binds to its targets remain an active area of research.
Analyse Biochimique
Biochemical Properties
2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that this compound may have potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mutagenicity of certain bacterial strains . These cellular effects highlight the compound’s potential in modulating cellular activities and its possible use in therapeutic interventions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit oxidative phosphorylation and the ATP-32P exchange reaction suggests that it may interfere with energy production processes within cells . These molecular interactions provide insights into the compound’s potential mechanisms of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that the compound can reduce acetylcholinesterase levels in treated groups compared to control groups . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in inhibiting oxidative phosphorylation suggests that it may impact energy metabolism within cells . Understanding these metabolic pathways is vital for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. Studying these transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and optimizing its use in research and therapy.
Propriétés
IUPAC Name |
2-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4/c1-8(2)7-17-9(3)11(13)12(16-17)10-6-14-4-5-15-10/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQGEUGNWYSFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C2=NC=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


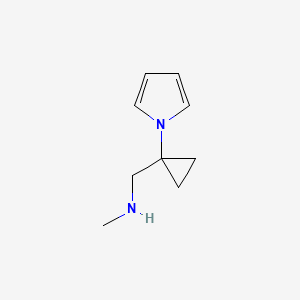

![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)
